Iso-Propylphenoxyacetyl Chloride

説明

Significance of Acyl Halides as Activated Carboxylic Acid Derivatives in Contemporary Organic Chemistry

Acyl halides, also known as acid halides, represent a highly reactive class of organic compounds derived from carboxylic acids by replacing the hydroxyl group with a halogen atom. teachy.aiwikipedia.org Their general structure is R-CO-X, where R is an alkyl or aryl group and X is a halogen. teachy.ai This structural modification renders the carbonyl carbon exceptionally electrophilic, making acyl halides potent acylating agents and valuable intermediates in a plethora of organic transformations. fiveable.memsu.edulibretexts.org

The high reactivity of acyl halides stems from the presence of a good leaving group (the halide ion) and the strong electron-withdrawing inductive effect of the halogen, which enhances the partial positive charge on the carbonyl carbon. msu.edulibretexts.orgchemistry.coach This heightened reactivity allows them to readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles, including water, alcohols, amines, and carbanions. britannica.comlatech.edu These reactions provide efficient pathways for the synthesis of other carboxylic acid derivatives such as esters, amides, and anhydrides. wikipedia.orgteachy.app

In contemporary organic chemistry, the importance of acyl halides is underscored by their widespread application in the synthesis of pharmaceuticals, agrochemicals, polymers, and other fine chemicals. teachy.aiteachy.aiteachy.app They are key building blocks in many industrial processes and are instrumental in the construction of complex molecular frameworks. teachy.aiteachy.ai For instance, the synthesis of many life-saving drugs and advanced materials relies on the strategic use of acyl halide chemistry. teachy.aiteachy.app

Overview of Phenoxyacetyl Chloride Derivatives in Chemical Synthesis

Phenoxyacetyl chloride and its derivatives are a specific subclass of aryloxyacetyl chlorides that have garnered significant attention in chemical synthesis. The parent compound, phenoxyacetyl chloride, is a versatile reagent used in the synthesis of various biologically active molecules. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk For example, it has been employed in the preparation of macrocyclic bis-β-lactams, which are of interest for their potential antibacterial properties, and in the synthesis of N-protected guanosine (B1672433) derivatives, which are crucial for RNA synthesis. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

The general synthetic utility of phenoxyacetyl chloride derivatives lies in their ability to introduce the phenoxyacetyl moiety into a target molecule. This can be particularly advantageous in medicinal chemistry, where the phenoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of these derivatives often involves the reaction of the corresponding phenoxyacetic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. libretexts.org

Furthermore, chlorinated derivatives of phenoxyacetic acid are of significant commercial importance, particularly in the agricultural sector as herbicides. google.com The synthesis of these compounds often involves the chlorination of phenoxyacetic acid or its precursors. google.com

Academic Context and Research Significance of Iso-Propylphenoxyacetyl Chloride as a Specialized Reagent

While phenoxyacetyl chloride itself is a well-established reagent, the introduction of substituents on the phenyl ring, such as an isopropyl group, leads to the formation of specialized reagents like this compound. The presence of the isopropyl group can influence the reactivity and selectivity of the acyl chloride, as well as the properties of the final products.

The academic interest in this compound and related compounds lies in their potential application as building blocks for novel molecules with specific biological or material properties. The isopropyl group, being a bulky and lipophilic substituent, can impact the steric environment around the reaction center and enhance the solubility of the resulting compounds in nonpolar media. This can be exploited in the design of new pharmaceuticals, where lipophilicity is a key parameter influencing drug absorption and distribution.

Although detailed research findings specifically on this compound are not extensively documented in readily available literature, its structural features suggest its utility in areas where modified phenoxyacetic acid derivatives are required. The synthesis of this compound would likely follow standard procedures for the preparation of acyl chlorides from the corresponding carboxylic acid, 2-(4-isopropylphenoxy)acetic acid. The research significance of such specialized reagents often lies in their application within specific, niche areas of synthetic chemistry, where fine-tuning of molecular properties is essential for achieving the desired biological activity or material characteristic.

Structure

3D Structure

特性

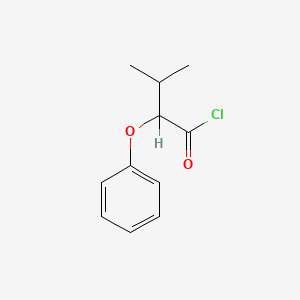

IUPAC Name |

3-methyl-2-phenoxybutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKLTCPOXPCYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)Cl)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461615 | |

| Record name | Iso-Propylphenoxyacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65118-10-7 | |

| Record name | Iso-Propylphenoxyacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of Iso Propylphenoxyacetyl Chloride

Established Synthetic Routes to Phenoxyacetyl Chlorides and Their Analogues

The conversion of carboxylic acids to acyl chlorides is a fundamental and well-established transformation in organic chemistry. libretexts.org The primary strategy involves substituting the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom using a suitable chlorinating agent. chemguide.co.uk For phenoxyacetyl chlorides and their analogues, including the iso-propyl derivative, three classical reagents have been traditionally employed: thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.uk

The reaction with thionyl chloride is often preferred due to its practical advantages. When a carboxylic acid reacts with thionyl chloride, the products are the desired acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). chemguide.co.ukmasterorganicchemistry.com Since the byproducts, SO₂ and HCl, are gases, they are easily removed from the reaction mixture, simplifying the purification process. libretexts.orgchemguide.co.uk The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate which is a better leaving group. libretexts.orgalmerja.com A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the final product. masterorganicchemistry.comlibretexts.org

Phosphorus(V) chloride reacts vigorously with carboxylic acids at room temperature to yield the acyl chloride. libretexts.orgchemguide.co.uk The other products are phosphoryl chloride (POCl₃) and hydrogen chloride gas. libretexts.org The general reaction is: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Phosphorus(III) chloride also effectively converts carboxylic acids to acyl chlorides, but the reaction is typically less vigorous than with PCl₅. chemguide.co.uk The reaction produces phosphorous acid (H₃PO₃) as a byproduct. libretexts.orgchemguide.co.uk The stoichiometry for this reaction is different, requiring three moles of the carboxylic acid for every mole of PCl₃: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

In all these methods, the resulting acyl chloride is typically isolated and purified by fractional distillation. libretexts.orgchemguide.co.uk

Table 1: Comparison of Common Chlorinating Agents for Phenoxyacetyl Chloride Synthesis

| Reagent | Typical Reaction | Advantages | Disadvantages/Byproducts |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) | Gaseous byproducts simplify purification. libretexts.orgchemguide.co.uk | Reagent is corrosive and moisture-sensitive. |

| Phosphorus(V) Chloride (PCl₅) | R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g) | Reaction is often fast and occurs at room temperature. libretexts.org | Produces a liquid byproduct (POCl₃) that must be separated by distillation. libretexts.org |

| Phosphorus(III) Chloride (PCl₃) | 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ | Milder reaction compared to PCl₅. chemguide.co.uk | Produces phosphorous acid (H₃PO₃) as a byproduct; requires specific stoichiometry. chemguide.co.uk |

Contemporary Advancements in the Preparation of Iso-Propylphenoxyacetyl Chloride

Modern synthetic chemistry continually seeks to improve upon established methods by enhancing reaction rates, yields, and safety profiles. For the preparation of acid chlorides like this compound, advancements often focus on the catalytic systems used with common chlorinating agents. A significant development is the use of catalyst adducts formed from the reaction of phosgene (B1210022) or thionyl chloride with N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF). google.comgoogle.com This approach is particularly effective for increasing the reaction rate when using less reactive chlorinating agents like phosgene or for optimizing reactions with thionyl chloride. google.com The use of such catalytic systems represents a move towards more controlled and efficient industrial production of acid chlorides.

Optimization Strategies for Reaction Yield and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for industrial applications to ensure high yield and purity. Key strategies include:

Catalyst Selection: The use of a catalyst, such as DMF with thionyl chloride, can significantly accelerate the reaction, allowing for lower operating temperatures and shorter reaction times. google.compjoes.com

Reagent Stoichiometry: Carefully controlling the ratio of the chlorinating agent to the carboxylic acid is essential. A slight excess of the chlorinating agent is often used to ensure complete conversion of the starting material.

Temperature Control: The reaction is often initiated at a low temperature and may be gently heated or refluxed to drive it to completion. orientjchem.org Proper temperature management prevents the degradation of reactants and products.

Addition of Hydrogen Chloride: In some patented industrial processes, hydrogen chloride is introduced during or after the conversion with thionyl chloride or phosgene in the presence of a formamide (B127407) catalyst. google.comgoogle.com This technique has been found to produce carbonyl chlorides with high yield and a low color number, indicating higher purity. google.com

Purification Method: Fractional distillation remains the primary method for isolating the pure acyl chloride from any excess reagents, byproducts like phosphoryl chloride, or residual solvent. libretexts.orgchemguide.co.uk

Catalytic Systems and Reagents Employed in the Production of this compound

The production of this compound from its corresponding carboxylic acid relies on a specific set of reagents and, often, catalysts to facilitate the transformation.

The principal reagent is a chlorinating agent . As detailed previously, thionyl chloride (SOCl₂) is the most common and efficient choice for this synthesis. masterorganicchemistry.comchemistrysteps.com Other agents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also viable. google.com

To enhance the rate and efficiency of the reaction, especially in industrial settings, catalysts are employed. The most prevalent catalytic system involves N,N-disubstituted formamides, with N,N-dimethylformamide (DMF) being a prime example. google.compjoes.com DMF reacts with the chlorinating agent (e.g., thionyl chloride) to form a Vilsmeier-type reagent, which is a more potent acylating species and the active catalytic intermediate. google.com Pyridine is another base that can be used to catalyze the reaction and to scavenge the HCl byproduct. google.com

Table 2: Catalysts and Reagents in this compound Synthesis

| Reagent/Catalyst | Chemical Name | Formula | Role in Synthesis |

|---|---|---|---|

| Iso-propylphenoxyacetic acid | 2-(4-propan-2-ylphenoxy)acetic acid | C₁₁H₁₄O₃ | Starting material (carboxylic acid precursor). |

| Thionyl Chloride | Thionyl dichloride | SOCl₂ | Primary chlorinating agent, converts -OH to -Cl. masterorganicchemistry.com |

| Phosphorus(V) Chloride | Phosphorus pentachloride | PCl₅ | Alternative chlorinating agent. chemguide.co.uk |

| Phosphorus(III) Chloride | Phosphorus trichloride | PCl₃ | Alternative chlorinating agent. chemguide.co.uk |

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | C₃H₇NO | Catalyst; forms a reactive intermediate with the chlorinating agent. google.compjoes.com |

| Pyridine | Pyridine | C₅H₅N | Catalyst and acid scavenger. google.com |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound, several principles can be applied to enhance sustainability.

Atom Economy: Developed by Barry Trost, this principle encourages maximizing the incorporation of all materials from the reactants into the final product. acs.org The reaction with thionyl chloride is advantageous in this regard. The byproducts, SO₂ and HCl, are gases that exit the reaction, driving it to completion and leaving a cleaner product mixture, which aligns with waste prevention. chemguide.co.uk

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. Using a catalyst like DMF minimizes waste, as only a small amount is needed to accelerate the reaction. google.compjoes.com

Design for Energy Efficiency: Green chemistry advocates for conducting syntheses at ambient temperature and pressure to reduce energy consumption. acs.org While some heating may be required, the use of effective catalysts can lower the energy input needed to achieve a good reaction rate.

Safer Solvents and Auxiliaries: A major source of waste in chemical synthesis is the use of solvents. hud.ac.uk While acyl chloride synthesis often uses solvents, research into greener alternatives is ongoing. Some reactions are explored in aqueous media, although this is challenging for highly reactive acid chlorides which hydrolyze rapidly. tandfonline.com The development of protocols in bio-based solvents like Cyrene™ for similar transformations represents a step forward. hud.ac.uk

Reduce Derivatives: This principle aims to avoid unnecessary derivatization and the use of protecting groups. acs.org The direct conversion of the carboxylic acid to the acyl chloride is a highly efficient, one-step process that aligns with this goal.

Chlorine chemistry itself, when managed properly, can be part of a sustainable cycle. Industrially, chlorine is sourced from sodium chloride, and byproducts like HCl are commercially valuable, ultimately being neutralized back to salt, creating a circular process. nih.gov

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

|---|---|---|

| 1. Prevention | Choosing syntheses that generate minimal waste. | Using SOCl₂ where byproducts are gases that can be scrubbed, minimizing liquid waste. chemguide.co.uk |

| 2. Atom Economy | Maximize the incorporation of reactant atoms into the product. | The direct chlorination reaction has a reasonably high atom economy. |

| 4. Designing Safer Chemicals | Design products to be effective but with little or no toxicity. | While the acyl chloride is reactive, it is an intermediate used to make more stable final products. |

| 5. Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. | If possible, running the reaction neat (without solvent) or exploring green solvents. hud.ac.uk |

| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. acs.org | Using highly efficient catalysts to lower the activation energy and reduce heating requirements. google.com |

| 9. Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. acs.org | Employing catalytic DMF to accelerate the reaction instead of relying on harsh conditions or excess reagents. pjoes.com |

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| Iso-propylphenoxyacetic acid |

| Thionyl chloride |

| Phosphorus(V) chloride |

| Phosphorus(III) chloride |

| Sulfur dioxide |

| Hydrogen chloride |

| Phosphoryl chloride |

| Phosphorous acid |

| Phosgene |

| N,N-dimethylformamide (DMF) |

| Pyridine |

| Sodium chloride |

| Cyrene™ |

| Acetic acid |

| Ethanoyl chloride |

| Water |

| Carbon |

| Oxygen |

| Chlorine |

| Sulfur |

| Phosphorus |

| Nitrogen |

| Hydrogen |

Reaction Mechanisms and Kinetic Investigations of Iso Propylphenoxyacetyl Chloride

Mechanistic Pathways of Acylation Reactions Involving Iso-Propylphenoxyacetyl Chloride

The primary reaction pathway for this compound is nucleophilic acyl substitution. This mechanism is characteristic of acyl chlorides and is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. The high electrophilicity of this carbon is attributed to the inductive electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom.

The reaction generally proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and rapidly proceeds to the second step. In the elimination step, the carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. This results in the formation of a new acyl compound where the chlorine has been substituted by the incoming nucleophile.

Nucleophilic Acyl Substitution Reactions Mediated by this compound

This compound readily reacts with various nucleophiles, leading to the formation of a diverse range of derivatives. The most common of these reactions involve amines and alcohols.

Reactions with Amines and Amide Formation

The reaction of this compound with primary or secondary amines is a facile and widely used method for the synthesis of corresponding amides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. Following the addition-elimination mechanism, a molecule of hydrogen chloride is eliminated, which is typically neutralized by a second equivalent of the amine or an added base, driving the reaction to completion. The resulting product is a stable N-substituted iso-propylphenoxyacetamide.

The general reaction is as follows: (CH₃)₂CHC₆H₄OCH₂COCl + 2 RNH₂ → (CH₃)₂CHC₆H₄OCH₂CONHR + RNH₃⁺Cl⁻

Acylation of Hydroxyl Groups

Similarly, this compound reacts with alcohols and phenols to form esters. The oxygen atom of the hydroxyl group serves as the nucleophile. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the liberated hydrogen chloride and catalyzes the reaction. The reaction with phenols is generally slower than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. libretexts.org However, the reaction can be accelerated by converting the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org

The general reaction with an alcohol is: (CH₃)₂CHC₆H₄OCH₂COCl + ROH + Base → (CH₃)₂CHC₆H₄OCH₂COOR + Base·HCl

Kinetic Studies on the Reactivity and Reaction Rates of this compound

While specific kinetic data for this compound is not extensively available in publicly accessible literature, the general principles governing the kinetics of nucleophilic acyl substitution reactions of acyl chlorides can be applied.

Impact of Temperature and Concentration on Reaction Dynamics

As with most chemical reactions, the rate of acylation reactions involving this compound is dependent on temperature and reactant concentrations. An increase in temperature generally leads to a higher reaction rate by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition.

Table 2: General Impact of Temperature and Concentration on Reaction Rate

| Parameter | Change | Effect on Reaction Rate | Explanation |

| Temperature | Increase | Increases | Provides more kinetic energy to reacting molecules to overcome the activation energy. researchgate.net |

| Temperature | Decrease | Decreases | Reduces the kinetic energy of molecules, leading to fewer successful collisions. |

| Concentration | Increase | Increases | Higher probability of collisions between reactant molecules. |

| Concentration | Decrease | Decreases | Lower probability of collisions between reactant molecules. |

This table outlines the general principles of temperature and concentration effects on reaction kinetics.

Role of Catalysis in Accelerating this compound Reactions

Acylation reactions involving this compound, like those with other acyl chlorides, can be significantly accelerated through the use of catalysts. These catalysts function by increasing the electrophilicity of the acyl chloride, thereby lowering the activation energy of the reaction. The choice of catalyst is crucial and depends on the specific reaction, such as Friedel-Crafts acylation, esterification, or amidation.

Lewis Acid Catalysis:

Lewis acids are the most common catalysts employed in reactions with acyl chlorides. In Friedel-Crafts acylation, a strong Lewis acid like aluminum chloride (AlCl₃) is essential. chemguide.co.uklibretexts.org The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This polarization of the C-Cl bond facilitates the formation of a highly electrophilic acylium ion (R-C=O⁺), which then readily attacks an aromatic ring or another nucleophile. khanacademy.orgmasterorganicchemistry.com The reaction of various alkyl-substituted phenoxyacetyl chlorides with aluminum chloride has been shown to yield benzofuran-3(2H)-ones through intramolecular cyclization, highlighting the role of the catalyst in promoting this transformation. rsc.org

Other Catalytic Systems:

Besides traditional Lewis acids, other catalytic systems have been developed for acylation reactions. For instance, titanium dioxide (TiO₂) has been reported as a simple and efficient reusable catalyst for the esterification of phenols with acid chlorides under solvent-free conditions. niscpr.res.in This method offers high yields at room temperature. niscpr.res.in While not specifically documented for this compound, it is plausible that such heterogeneous catalysts could also be effective.

Phase transfer catalysis (PTC) is another effective technique for accelerating acylation reactions, particularly the O-acylation of phenols. lew.ro In this method, a catalyst like a quaternary ammonium (B1175870) salt facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase containing the acyl chloride. This process enhances the reaction rate by bringing the reactants together under favorable conditions. lew.ro

The table below summarizes various catalysts used in acylation reactions with compounds analogous to this compound.

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst | Reference |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Formation of highly electrophilic acylium ion. | chemguide.co.uklibretexts.org |

| Heterogeneous Catalyst | Titanium Dioxide (TiO₂) | Esterification of Phenols | Facilitates acylation under solvent-free conditions. | niscpr.res.in |

| Phase Transfer Catalyst | Tetrabutylammonium Chloride | O-Acylation of Phenols | Transfers phenoxide anion to the organic phase. | lew.ro |

| Enzyme | Penicillin Acylase | Amine Acylation | Catalyzes stereoselective acylation in aqueous media. | nih.gov |

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly when new chiral centers are formed. The acyl chloride itself is achiral. However, its reactions with chiral nucleophiles or in the presence of chiral catalysts can lead to the formation of stereoisomeric products. The control of this stereoselectivity is a key challenge in asymmetric synthesis.

Asymmetric catalysis aims to produce a single enantiomer of a chiral molecule. oup.comnih.gov This is often achieved using chiral catalysts that create a chiral environment around the reactants, favoring one reaction pathway over another. While specific studies on the enantioselective reactions of this compound are not prevalent, general principles from related systems can be applied.

Use of Chiral Catalysts and Auxiliaries:

In reactions of acyl chlorides, chiral organocatalysts, such as derivatives of BINOL and TADDOL, have been used to induce enantioselectivity. nih.gov These catalysts can activate the acyl chloride or the nucleophile through non-covalent interactions, such as hydrogen bonding, to direct the approach of the reactants. nih.govnih.gov For example, chiral squaramide catalysts have been used for the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals, a reaction involving an electrophilic chlorine source, demonstrating the potential of non-covalent catalysis in controlling stereochemistry. nih.gov

Enzymes also represent a powerful class of chiral catalysts. For instance, penicillin acylase has been used for the effective and stereoselective acylation of primary amines in an aqueous medium. nih.gov This biocatalytic approach offers high enantiomeric purity under mild reaction conditions. nih.gov

The following table provides examples of chiral catalysts and the types of stereoselective reactions they promote with acyl chlorides or related electrophiles.

| Catalyst/Auxiliary Type | Example | Reaction Type | Stereochemical Control Mechanism | Reference |

| Chiral Organocatalyst | Chiral Squaramide | α-Chlorination of Silyl Ketene Acetals | Non-covalent binding and activation of reactants. | nih.gov |

| Chiral Diol-Based Catalyst | BINOL Derivatives | Various | Coordination to Lewis acidic sites, creating a chiral environment. | nih.gov |

| Enzyme | Penicillin Acylase | Acylation of Amines | Active site geometry directs stereoselective acylation. | nih.gov |

| Chiral Lewis Acid | Chiral 1,3,2-Oxazaborolidines | Photocycloaddition | Coordination to the substrate to direct enantioselective reaction. | acs.org |

Given the reactivity of the acyl chloride group, this compound serves as a potential precursor in asymmetric synthesis, where the introduction of the iso-propylphenoxyacetyl group can be controlled stereochemically through the use of appropriate chiral methodologies.

Advanced Applications of Iso Propylphenoxyacetyl Chloride in Complex Molecular Synthesis

Utilization in the Synthesis of Nucleoside Analogs and Derivatives

Beyond standard DNA and RNA synthesis, Iso-Propylphenoxyacetyl Chloride is a valuable reagent for preparing modified nucleosides with unique properties for therapeutic and diagnostic applications.

2'-O-Methyl nucleosides are important analogs used in antisense oligonucleotides and RNA interference (RNAi) therapeutics, as the modification enhances nuclease resistance and binding affinity. This compound is employed in synthetic routes to produce these modified building blocks.

In one patented method, N2-isopropylphenoxyacetyl-2'-O-methyl guanosine (B1672433) is synthesized from a 2,6-diaminopurine ribonucleoside precursor google.com. The process involves several key steps:

Protection of the 3'- and 5'-hydroxyl groups of the starting material.

Methylation of the 2'-hydroxyl group.

Protection of the N2-amino group using this compound.

Deamination and desilylation to yield the target N2-isopropylphenoxyacetyl-2'-O-methyl guanosine google.comgoogle.com.

This protected 2'-O-methyl guanosine can then be converted into a phosphoramidite and incorporated into oligonucleotides using standard solid-phase synthesis procedures google.comgoogle.com.

Table 2: Key Steps in the Synthesis of N2-isopropylphenoxyacetyl-2'-O-methyl guanosine

| Step | Reaction | Reagent(s) | Purpose |

| 1 | Acylation of N2-amino group | This compound, Pyridine | Protects the exocyclic amino group of the purine base. google.com |

| 2 | Deamination & Desilylation | Various | Converts the diaminopurine derivative to a guanosine derivative and removes hydroxyl protecting groups. google.com |

| 3 | Purification | Chromatography | Isolates the final N2-isopropylphenoxyacetyl-2'-O-methyl guanosine product. google.com |

This table outlines a synthetic pathway for a modified nucleoside using this compound, based on published research.

Photolabile protecting groups are "caging" groups that can be removed by exposure to light, allowing for precise spatial and temporal control over the activation of a molecule. This technology is crucial for applications like the light-directed synthesis of DNA microarrays researchgate.netbiosyn.com.

This compound is used to protect the guanine base in nucleosides that are also modified with a photolabile group. For example, the synthesis of N-(4-Isopropylphenoxyacetyl)-5′-O-[2-(2-nitrophenyl)propoxycarbonyl]-2′-deoxyguanosine has been described researchgate.net. In this molecule, the isopropylphenoxyacetyl group provides stable protection for the N2-amino group, while the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group at the 5'-position serves as the photolabile protecting group researchgate.netbiosyn.com. The stability of the N2-acyl protection is critical, as it must remain intact during the introduction of the photolabile group and subsequent handling, only to be removed at the final deprotection stage. This dual-protection strategy enables the creation of complex, spatially-defined oligonucleotide arrays for high-throughput biological screening researchgate.net.

Contributions to Heterocyclic Compound Synthesis

While this compound is extensively utilized as a protecting group in the synthesis of nucleoside analogs, which are themselves heterocyclic compounds, its direct role as a primary reactant in the formation of diverse heterocyclic ring systems is not as widely documented in readily available literature. Its primary function in complex synthesis is to temporarily block reactive functional groups, such as amines and hydroxyls, on existing heterocyclic frameworks during multi-step synthetic sequences.

However, the phenoxyacetyl chloride scaffold, in a broader context, can participate in cyclization reactions to form certain heterocyclic systems. For instance, derivatives of phenoxyacetic acid can be precursors in reactions like the Bischler-Napieralski reaction for the synthesis of isoquinolines or in variations of the Fischer indole synthesis. In these cases, the phenoxyacetyl group would be incorporated into the final heterocyclic structure.

Future research may explore the utility of the isopropyl substituent on the phenoxy ring of this compound to influence the regioselectivity or stereoselectivity of such cyclization reactions, potentially leading to novel synthetic routes for complex heterocyclic compounds.

Development of Chemical Probes and Conjugates Using this compound

This compound plays a crucial role as a protecting group in the synthesis of oligonucleotides, which are widely used as chemical probes for detecting and analyzing nucleic acids. Its application in solid-phase oligonucleotide synthesis ensures that the exocyclic amino groups of nucleobases, such as adenine and guanine, are protected from undesired side reactions during the sequential addition of nucleotide monomers.

The selection of the Iso-Propylphenoxyacetyl group is based on its stability under the conditions of oligonucleotide synthesis and its subsequent facile removal during the final deprotection step. This allows for the preparation of high-purity DNA and RNA probes with well-defined sequences.

Table 1: Application of this compound in Oligonucleotide Probe Synthesis

| Probe Type | Role of this compound | Key Research Finding |

|---|---|---|

| DNA Probes | Protection of exocyclic amino groups of dA and dG | Essential for achieving high fidelity in automated DNA synthesis. |

| RNA Probes | Protection of exocyclic amino groups of rA and rG | Enables the synthesis of stable and specific RNA probes for various applications. |

| Antisense Oligonucleotides | Protection during synthesis of therapeutic probes | Critical for the quality control and efficacy of antisense therapeutics. |

Research has also focused on the development of methods to quantify the removal of protecting groups like Iso-Propylphenoxyacetyl from synthetic oligonucleotides. For example, monoclonal antibodies have been developed that can specifically recognize and quantify residual protecting groups on DNA, ensuring the quality and reliability of the resulting chemical probes.

Biosynthesis-Related Applications and Analog Preparations

In the field of biosynthesis and medicinal chemistry, this compound is instrumental in the preparation of a wide array of nucleoside and nucleotide analogs with potential therapeutic applications. These analogs often mimic natural substrates of enzymes involved in biosynthetic pathways, thereby acting as inhibitors or modulators of these processes.

The synthesis of these analogs frequently requires the selective protection of functional groups on the nucleobase or the sugar moiety. The Iso-Propylphenoxyacetyl group serves as a reliable protecting group for the exocyclic amino functions of purine and pyrimidine bases, preventing interference with reactions at other positions of the molecule. This has enabled the synthesis of numerous antiviral and anticancer nucleoside analogs. nih.govnih.gov

Table 2: Examples of Bioactive Analogs Prepared Using this compound as a Protecting Group

| Analog Class | Specific Example(s) | Therapeutic Area | Role of this compound |

|---|---|---|---|

| Purine Analogs | Analogs of Guanosine and Adenosine | Anticancer, Antiviral | Protection of the exocyclic amino group of the purine base. organic-chemistry.org |

| Pyrimidine Analogs | Analogs of Cytidine and Uridine | Anticancer, Antiviral | Protection of the exocyclic amino group of the pyrimidine base. |

The use of this compound allows for the introduction of various modifications to the sugar or base components of nucleosides, leading to the generation of libraries of compounds for biological screening. These efforts have contributed to the discovery of potent inhibitors of key enzymes in viral replication and cancer cell proliferation.

Analytical Characterization and Structural Elucidation of Iso Propylphenoxyacetyl Chloride Derivatives

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable tools in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present. For derivatives of iso-propylphenoxyacetyl chloride, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are cornerstone techniques for acquiring this structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed to elucidate the structure of this compound derivatives.

In ¹H NMR spectra of a typical this compound derivative, distinct signals corresponding to the aromatic protons, the protons of the isopropyl group, and the methylene protons adjacent to the carbonyl group are expected. The chemical shift (δ) of these protons is influenced by their local electronic environment. For instance, the aromatic protons will typically appear in the downfield region (δ 6.8-7.5 ppm), with their splitting patterns providing information about the substitution pattern on the aromatic ring. The methine proton of the isopropyl group will appear as a multiplet, while the two methyl groups will present as a doublet.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl chloride moiety is characteristically found at a low field (downfield) in the spectrum. The carbons of the aromatic ring, the isopropyl group, and the methylene group will each give rise to distinct signals.

Interactive Data Table: Representative ¹H NMR Spectral Data for a Hypothetical this compound Derivative

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho) | 7.2 - 7.4 | Doublet | 7.0 - 9.0 |

| Aromatic (meta) | 6.8 - 7.0 | Triplet | 7.0 - 9.0 |

| Methylene (-OCH₂CO-) | 4.6 - 4.8 | Singlet | N/A |

| Isopropyl (-CH(CH₃)₂) | 2.8 - 3.1 | Septet | 6.0 - 7.0 |

| Isopropyl (-CH(CH₃)₂) | 1.2 - 1.4 | Doublet | 6.0 - 7.0 |

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). This technique provides the exact molecular weight of the derivative, confirming its elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of this compound derivatives will typically involve cleavage of the acyl chloride group, the ether linkage, and the isopropyl group. The analysis of these fragment ions helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the parent ion and its fragments.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for a Hypothetical this compound Derivative

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+ | Intact Molecule | Dependent on derivative |

| [M-Cl]+ | Loss of Chlorine | M - 35 |

| [M-COCl]+ | Loss of Chloroformyl group | M - 63 |

| [C₉H₁₁O]+ | Isopropylphenoxy cation | 149 |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

For this compound derivatives, the IR spectrum will exhibit several key absorption bands. A strong and sharp absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretching vibration of the acid chloride. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-O stretching of the ether linkage will typically appear in the 1200-1250 cm⁻¹ region. The presence of the isopropyl group can be confirmed by C-H bending vibrations around 1370-1385 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| C=O (Acid Chloride) | Stretch | 1780 - 1815 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-O (Ether) | Stretch | 1200 - 1250 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C-H (Isopropyl) | Bend | 1370 - 1385 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture. For the analysis of this compound derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a mixture. Reversed-phase HPLC is commonly used for the analysis of moderately polar organic compounds like this compound derivatives. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By monitoring the eluent with a suitable detector, such as a UV detector, a chromatogram is obtained where each peak corresponds to a different component in the sample. The retention time of a peak is characteristic of a specific compound under a given set of conditions, and the area of the peak is proportional to its concentration. This allows for the quantitative determination of the purity of the synthesized derivative.

Interactive Data Table: Typical HPLC Parameters for the Analysis of Phenoxyacetic Acid Derivatives

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures and for the screening of purification fractions. In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase.

As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of each component is visualized, often under UV light or by staining with a chemical reagent. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound, solvent system, and stationary phase. TLC is an invaluable tool for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

Interactive Data Table: Representative TLC Conditions for Phenoxyacetic Acid Derivatives

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate Stain |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can be employed to determine the absolute stereochemistry of the compound.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

For chiral derivatives of this compound, the determination of absolute stereochemistry is a critical aspect. When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers. In the context of X-ray crystallography, the absolute configuration of a chiral molecule can be determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. This effect, which is particularly significant for heavier atoms, allows for the differentiation between the two possible enantiomeric forms. The assignment of the absolute configuration, for instance as (R) or (S) at a stereocenter, is then made according to the Cahn-Ingold-Prelog priority rules.

Conformational analysis is another key outcome of X-ray crystallographic studies. Molecules are often flexible and can adopt various spatial arrangements of their atoms through rotation about single bonds. The conformation observed in the crystal structure represents a low-energy state of the molecule within the crystalline environment. This solid-state conformation provides valuable insights into the preferred spatial arrangement of the different functional groups within the molecule. For this compound derivatives, this would include the orientation of the iso-propyl group, the phenoxy ring, and the acetyl chloride moiety relative to each other.

The detailed structural parameters obtained from X-ray crystallography, such as bond lengths and angles, can also reveal the influence of different substituents on the molecular geometry. For example, the presence of an iso-propyl group on the phenoxy ring will influence the electronic distribution and steric interactions within the molecule, which in turn will be reflected in the observed bond lengths and angles.

To illustrate the type of data obtained from such an analysis, the following table provides representative crystallographic data for a related phenoxyacetic acid derivative.

| Parameter | Value |

| Compound | 2,4-Dichlorophenoxyacetic Acid |

| Formula | C8H6Cl2O3 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.131 |

| b (Å) | 7.827 |

| c (Å) | 7.252 |

| α (°) | 111.39 |

| β (°) | 105.79 |

| γ (°) | 90.87 |

| Volume (ų) | 450.9 |

| Z | 2 |

This table presents data for a related compound to demonstrate the format of crystallographic information.

Future Perspectives and Emerging Research Avenues for Iso Propylphenoxyacetyl Chloride

Innovations in Synthetic Strategies for Enhanced Efficiency and Atom Economy

The traditional synthesis of phenoxyacetyl chlorides, including the isopropyl-substituted variant, typically involves the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wmich.educhemguide.co.uklibretexts.orglibretexts.org While effective, these methods often suffer from poor atom economy and the co-generation of corrosive byproducts like HCl and SO₂ or phosphorus-based waste. chemguide.co.ukyork.ac.uk Future research is anticipated to focus on developing greener, more efficient synthetic routes.

Innovations may include the development of catalytic processes that minimize waste. For instance, exploring catalytic cycles that utilize a reusable chlorine source could significantly improve the environmental footprint of the synthesis. Another avenue involves flow chemistry, which can offer enhanced safety, scalability, and reaction control compared to batch processes. mdpi.com Furthermore, novel activation methods for the carboxylic acid precursor, potentially using boronic acids or redox-neutral pathways, could circumvent the need for harsh chlorinating agents altogether, pushing the synthesis towards a more sustainable paradigm.

| Method | Chlorinating Agent | Key Byproducts | Atom Economy | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Traditional Batch | Thionyl Chloride (SOCl₂) | SO₂, HCl | Low | Well-established, versatile libretexts.org | Corrosive byproducts, poor atom economy york.ac.uk |

| Traditional Batch | Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Low | Effective for various acids chemguide.co.uk | Solid reagent, phosphorus waste |

| Emerging Catalytic | Catalytic Chlorine Source | Minimal/Recyclable | Potentially High | Reduced waste, sustainability | Requires catalyst development |

| Flow Chemistry | Various (e.g., SOCl₂) | SO₂, HCl (contained) | Low (reagent-dependent) | Improved safety, scalability, control mdpi.com | Requires specialized equipment |

Exploration of Novel Protecting Group Architectures Derived from Iso-Propylphenoxyacetyl Chloride

The phenoxyacetyl (Pac) group is a recognized protecting group for amine functionalities, particularly in the synthesis of nucleosides and peptides. acs.org The introduction of an isopropyl substituent on the phenyl ring of the Pac group creates a new derivative with modified properties. The steric bulk and increased lipophilicity of the isopropyl group can influence the stability, cleavage conditions, and solubility of the protected intermediate.

Future research will likely explore the utility of the iso-propylphenoxyacetyl group in the synthesis of complex biomolecules. Its unique steric and electronic properties could offer advantages over the standard phenoxyacetyl group, such as:

Enhanced Stability: The steric hindrance provided by the isopropyl group may increase the stability of the protecting group to certain reagents, allowing for greater synthetic flexibility.

Orthogonality: Researchers may investigate cleavage conditions that are unique to this derivative, potentially establishing a new orthogonal protecting group strategy for multi-step syntheses. wiley-vch.de

Modified Solubility: The increased lipophilicity could improve the solubility of protected intermediates in organic solvents, facilitating purification processes like chromatography.

These characteristics could prove particularly valuable in solid-phase peptide synthesis or in the automated synthesis of oligonucleotides, where precise control over protection and deprotection steps is paramount. ub.edu

| Property | Standard Phenoxyacetyl (Pac) | Hypothesized Iso-Propylphenoxyacetyl | Potential Synthetic Advantage |

|---|---|---|---|

| Lipophilicity | Moderate | High | Improved solubility in non-polar solvents |

| Steric Hindrance | Moderate | Increased | Enhanced stability, potential for stereoselective reactions |

| Cleavage Conditions | Ammonia or other basic conditions | Potentially more resistant to standard conditions | Increased orthogonality in complex syntheses wiley-vch.de |

| Crystallinity of Derivatives | Variable | May be enhanced | Easier purification and handling of intermediates |

Integration into Automated Chemical Synthesis Platforms and Microarray Technologies

The high reactivity of acyl chlorides makes them suitable for rapid and efficient coupling reactions, a key requirement for automated synthesis platforms. tandfonline.com Future work could focus on adapting the use of this compound for automated systems that produce peptides, oligonucleotides, or other small molecules. Its liquid state at room temperature could facilitate handling by robotic liquid handlers, and its reactivity would allow for high-yield reactions in short timeframes. tcichemicals.com

In the realm of microarray technologies, chemical derivatization of surfaces is crucial for the covalent attachment of probes. nih.gov this compound could be investigated as a surface modification reagent, reacting with amine-functionalized glass slides or other substrates to create a reactive surface for immobilizing DNA, RNA, or protein probes. Furthermore, if used as a protecting group in the in situ synthesis of oligonucleotides on a microarray, the unique properties imparted by the isopropyl group could influence the efficiency and fidelity of the synthesis process. nih.govyoutube.com

Potential in Advanced Materials Science and Bio-Conjugation Research

The dual functionality of this compound—a reactive acylating agent and a bulky hydrophobic group—opens up possibilities in materials science and bioconjugation.

In materials science , it can be used as a monomer or a modifying agent for polymers. Its reaction with hydroxyl or amine groups on polymer backbones could be used to graft the isopropylphenoxy moiety onto the surface, thereby altering surface properties such as hydrophobicity, thermal stability, or refractive index. These modified polymers could find applications in coatings, membranes, or specialty plastics.

In bioconjugation , acyl chlorides are known to react with nucleophilic side chains of amino acids, such as the amine group of lysine, to form stable amide bonds. libretexts.orgmdpi.com This reactivity positions this compound as a potential linker molecule for conjugating drugs, imaging agents, or other payloads to biomolecules like antibodies or proteins. bionordika.fisusupport.com The isopropylphenoxy portion could modulate the pharmacokinetic properties of the resulting bioconjugate, for example, by influencing its binding to plasma proteins or its ability to cross cell membranes. This is particularly relevant in the development of next-generation therapeutics like antibody-drug conjugates (ADCs). nih.gov

| Biomolecule Target | Reactive Residue | Functional Group | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Protein/Antibody | Lysine | Primary Amine (-NH₂) | Amide | Antibody-Drug Conjugates (ADCs) susupport.com |

| Aminated Oligonucleotide | Terminal Amine | Primary Amine (-NH₂) | Amide | Labeling of DNA/RNA probes |

| Chitosan | Glucosamine | Primary Amine (-NH₂) | Amide | Development of functional biomaterials |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Iso-Propylphenoxyacetyl Chloride with high purity, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling iso-propylphenol with acetyl chloride derivatives under controlled anhydrous conditions. Optimization includes adjusting molar ratios (e.g., 1:1.2 for phenol-to-acyl chloride), temperature (0–5°C to prevent side reactions), and using catalysts like DMAP (4-dimethylaminopyridine) to enhance efficiency. Purity is monitored via TLC or HPLC, with recrystallization in non-polar solvents (e.g., hexane) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- FT-IR : Confirm the presence of carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

- NMR : Use H NMR to verify aromatic protons (δ 6.5–7.5 ppm) and C NMR for acyl chloride carbons (~170 ppm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+).

Discrepancies in spectral data should prompt cross-validation with alternative techniques (e.g., X-ray crystallography) and re-evaluation of synthesis conditions to rule out impurities or degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant aprons, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents.

- Exposure Monitoring : Regular air sampling and OSHA-compliant medical surveillance for chronic exposure risks .

Advanced Research Questions

Q. How can factorial design be applied to investigate the interaction effects of temperature, solvent polarity, and catalyst loading on the yield of this compound?

- Methodological Answer :

- Design : Use a 2³ factorial design with factors: temperature (0°C vs. 25°C), solvent (toluene vs. DCM), and catalyst loading (5 mol% vs. 10 mol%).

- Analysis : Perform ANOVA to identify significant interactions. For example, low temperatures may reduce by-product formation in polar solvents but require higher catalyst loads. Replicate experiments (n=3) to ensure statistical robustness .

Q. What strategies are recommended for resolving contradictions in kinetic data during the hydrolysis of this compound under varying pH conditions?

- Methodological Answer :

- Data Triangulation : Compare UV-Vis spectroscopy (tracking acyl chloride depletion), pH-stat titration (measuring HCl release), and H NMR (monitoring product formation).

- Error Analysis : Quantify systematic errors (e.g., instrument calibration) and random errors (e.g., pipetting variability). Use Grubbs’ test to exclude outliers.

- Mechanistic Modeling : Apply pseudo-first-order kinetics at fixed pH; discrepancies may indicate competing hydrolysis pathways (e.g., acid-catalyzed vs. nucleophilic attack) .

Q. How can this compound be integrated into lipid-based drug delivery systems, and what analytical challenges arise in quantifying its encapsulation efficiency?

- Methodological Answer :

- Encapsulation : Use thin-film hydration with phosphatidylcholine (PC) carriers, optimizing lipid-to-drug ratios (e.g., 10:1 w/w) and sonication time (e.g., 15–30 min).

- Quantification : Employ a modified Folch extraction followed by LC-MS/MS. Challenges include interference from lipid degradation products; mitigate via SPE purification and internal standardization (e.g., deuterated analogs) .

Q. What methods are effective for identifying and mitigating by-products formed during large-scale synthesis of this compound?

- Methodological Answer :

- By-Product Profiling : Use GC-MS to detect chlorinated aromatic side products (e.g., dichlorinated isomers).

- Mitigation : Optimize stoichiometry (excess phenol to drive reaction completion) and implement inline IR monitoring for real-time adjustment of reaction parameters.

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to separate by-products .

Q. How do solvent polarity and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Setup : Compare reaction rates with primary (e.g., ethanol) vs. secondary (e.g., isopropanol) alcohols in solvents of varying polarity (e.g., THF vs. DMF).

- Kinetic Analysis : Use stopped-flow spectroscopy to measure rate constants (k). Polar aprotic solvents enhance nucleophilicity, while steric hindrance in secondary alcohols reduces k by ~40%.

- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and validate empirical observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。